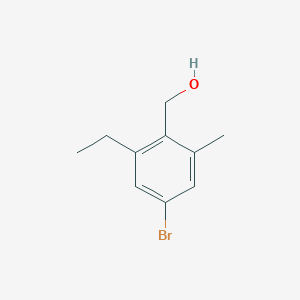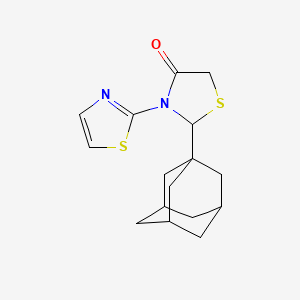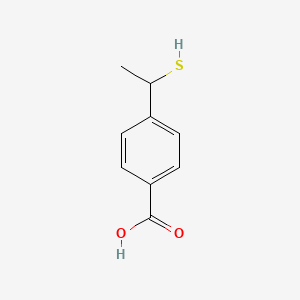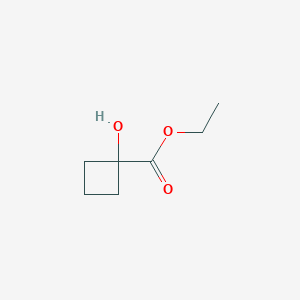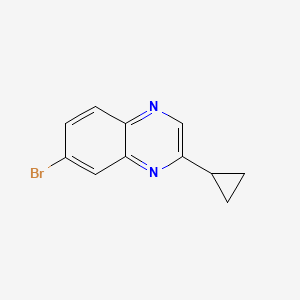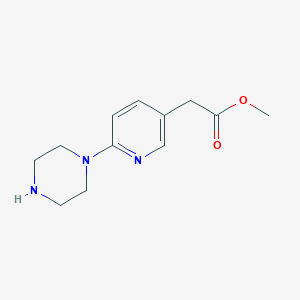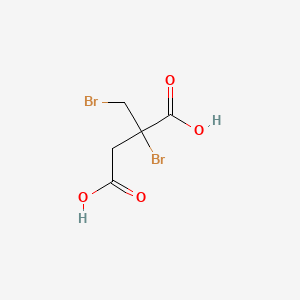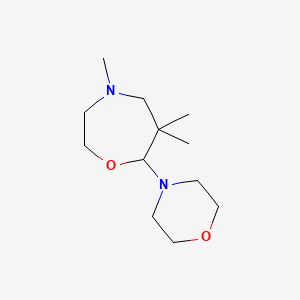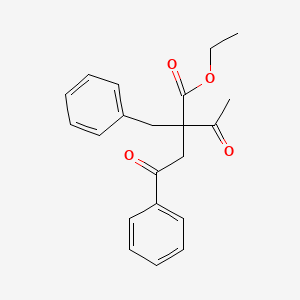
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a precursor acid with ethanol in the presence of a catalyst such as sulfuric acid or acetic acid. The reaction conditions often require refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can accelerate the reaction rates, making the process more efficient. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-acetyl-4-oxo-4-phenylbutanoate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-oxo-4-phenylbutyrate: Lacks the acetyl and benzyl groups, making it less complex.
Ethyl benzylpyruvate: Contains a benzyl group but differs in the overall structure.
Uniqueness
Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .
Propriétés
Numéro CAS |
6938-63-2 |
|---|---|
Formule moléculaire |
C21H22O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C21H22O4/c1-3-25-20(24)21(16(2)22,14-17-10-6-4-7-11-17)15-19(23)18-12-8-5-9-13-18/h4-13H,3,14-15H2,1-2H3 |
Clé InChI |
ZGRWQNOZOVODNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC=CC=C1)(CC(=O)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


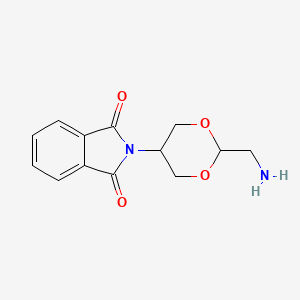


![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
